Technical Guide: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3)
Technical Guide: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3)
[1]
Executive Summary
Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3) is a high-value heterocyclic scaffold used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural utility lies in its orthogonal reactivity : the C-5 bromine atom serves as a precise handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C-4 methyl ester provides a versatile gateway for carbonyl transformations (amidation, reduction, hydrolysis).
This guide addresses the critical challenges in working with this intermediate, specifically regiochemical integrity during synthesis and chemoselective functionalization in downstream applications. It is designed for medicinal chemists and process engineers requiring a robust, scalable understanding of this building block.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 120781-01-3 |
| IUPAC Name | Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 140–147 °C (Lit.)[1][2][3] |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water |
| Key Functional Groups | Aryl Bromide (C-5), Methyl Ester (C-4), N-Methyl Imidazole (N-1) |
Synthetic Routes & Regiochemistry (Expert Analysis)
The synthesis of CAS 120781-01-3 is non-trivial due to the tautomeric nature of the imidazole ring. Two primary strategies exist, but only one guarantees regiochemical purity without extensive purification.
Strategy A: Bromination of 1-Methyl Precursor (Recommended)
The most robust route involves the electrophilic bromination of methyl 1-methyl-1H-imidazole-4-carboxylate .
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Mechanism: The N-1 methyl group fixes the regiochemistry. The C-4 ester is electron-withdrawing, deactivating the ring. However, C-5 remains the most accessible site for electrophilic aromatic substitution (EAS) compared to the acidic C-2 position.
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Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometric control.[4]
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Outcome: High regioselectivity for the 5-bromo product.[5][6]
Strategy B: Methylation of 5-Bromo Precursor (Not Recommended)
Alkylation of methyl 5-bromo-1H-imidazole-4-carboxylate typically yields a mixture of regioisomers.
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The Pitfall: The starting material exists in tautomeric equilibrium. Alkylation at N-1 (desired) is sterically hindered by the adjacent C-5 bromine. Consequently, alkylation often favors the less hindered N-3 position, producing the unwanted isomer methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate .
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Result: A difficult-to-separate mixture (often ~1:1 to 3:1 ratio), reducing yield and throughput.
Visualization: Synthesis & Regioselectivity
Caption: Comparative synthetic routes. Strategy A (Green) ensures regiochemical integrity, while Strategy B (Red) leads to isomeric mixtures due to steric hindrance at C-5.
Experimental Protocol: Validated Synthesis
Based on standard protocols for electron-deficient imidazole bromination.
Objective
Synthesis of Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate via NBS bromination.
Materials
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Methyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)[7]
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Acetonitrile (ACN) or DMF (0.2 M concentration)
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Sodium bicarbonate (sat. aq.)
Step-by-Step Methodology
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Dissolution: Charge a reaction vessel with Methyl 1-methyl-1H-imidazole-4-carboxylate and ACN. Stir until fully dissolved.
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Bromination: Add NBS portion-wise over 15 minutes at room temperature. Note: Exothermic reaction possible; monitor internal temperature.
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Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
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Validation Point: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material peak (MW 140) should disappear, replaced by the product peak (MW 219/221 doublet).
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-
Quench: Cool to room temperature. Pour the mixture into saturated NaHCO₃ solution to neutralize succinimide byproducts.
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Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.
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Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Heptane if necessary to remove succinimide traces.
Reactivity & Applications in Drug Discovery
This scaffold is a "linchpin" intermediate. Its reactivity profile allows for the sequential construction of complex pharmacophores, particularly kinase inhibitors and receptor modulators.
A. C-5 Suzuki-Miyaura Coupling
The C-5 bromine is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the imidazole ring (further enhanced by the C-4 ester).
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Catalysts: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are standard.
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Conditions: Mild bases (K₂CO₃, Cs₂CO₃) in Dioxane/Water or DME.
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Application: Synthesis of 1,5-diaryl imidazoles (e.g., HIV Integrase inhibitors, p38 MAP kinase inhibitors).
B. C-4 Ester Manipulation
The ester group is stable during C-5 coupling, allowing for "late-stage" diversification.
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Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).
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Amidation: Direct aminolysis or activation (HATU/EDCI) of the acid.
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Reduction: DIBAL-H yields the aldehyde (for reductive amination).
Visualization: Reactivity Landscape
Caption: Functionalization vectors. The C-5 position (Yellow) enables core scaffold extension, while the C-4 position (Green) allows for pharmacophore tuning.
Safety & Handling
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Hazards: The compound is an irritant to eyes, respiratory system, and skin. It may be corrosive.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.
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Spill Response: Do not sweep dry dust (aerosol hazard). Dampen with water before collecting.
References
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Synthesis of 4-Bromo-1-methyl-1H-imidazole : ChemicalBook. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.[10] Retrieved from
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Regioselectivity in Imidazole Alkylation : Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. Retrieved from
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Suzuki Coupling Applications : Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from
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HIV Integrase Inhibitors : Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids. National Institutes of Health (PMC). Retrieved from
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Safety Data : Sigma-Aldrich.[11] Methyl 5-bromo-1H-imidazole-4-carboxylate SDS. Retrieved from [11]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile [orgspectroscopyint.blogspot.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile [orgspectroscopyint.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. Methyl 5-bromo-1H-imidazole-4-carboxylate | 1093261-46-1 [sigmaaldrich.com]
